molecular formula C21H19FN4O3 B11225331 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B11225331
M. Wt: 394.4 g/mol
InChI Key: QMKRCUDHCRVWFF-UHFFFAOYSA-N
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Description

2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(4-FLUORO-2-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring both pyridazine and acetamide moieties, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(4-FLUORO-2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the acetamido group: This step involves the acylation of the pyridazine ring with acetic anhydride or acetyl chloride.

    Attachment of the fluorophenyl group: This can be done via nucleophilic substitution reactions using fluorinated aromatic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(4-FLUORO-2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or nitro groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic ring or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(4-FLUORO-2-METHYLPHENYL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide
  • 2-(5-Acetylamino-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(4-chloro-2-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(4-FLUORO-2-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H19FN4O3

Molecular Weight

394.4 g/mol

IUPAC Name

2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide

InChI

InChI=1S/C21H19FN4O3/c1-13-10-16(22)8-9-17(13)24-20(28)12-26-21(29)19(23-14(2)27)11-18(25-26)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

QMKRCUDHCRVWFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C(=O)C(=CC(=N2)C3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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